

1-Nitro-2-naphthol CAS number and molecular structure

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Compound of Interest

Compound Name: 1-Nitro-2-naphthol

Cat. No.: B1581586

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1-Nitro-2-naphthol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-Nitro-2-naphthol** (CAS Number: 550-60-7), a key organic compound utilized in various chemical syntheses and analytical applications. This document details its chemical and physical properties, provides a comprehensive experimental protocol for its synthesis, and illustrates the synthetic pathway for enhanced comprehension.

Core Compound Identification

1-Nitro-2-naphthol, also known as 1-nitro-2-hydroxynaphthalene or α -nitro- β -naphthol, is an organic compound characterized by a naphthalene backbone substituted with a nitro group ($-\text{NO}_2$) at the 1-position and a hydroxyl group ($-\text{OH}$) at the 2-position.^[1] Its chemical structure is fundamental to its reactivity and utility as a precursor in the synthesis of more complex molecules.

Molecular Structure:

The molecular formula for **1-Nitro-2-naphthol** is $\text{C}_{10}\text{H}_7\text{NO}_3$.^[1] The molecule consists of a bicyclic aromatic naphthalene ring. A nitro group is attached to carbon 1, and a hydroxyl group

is attached to carbon 2.

Physicochemical and Spectral Data

A summary of the key quantitative data for **1-Nitro-2-naphthol** is presented in the table below, offering a comparative overview of its physical and chemical properties.

Property	Value	Source
CAS Number	550-60-7	[1]
Molecular Formula	C ₁₀ H ₇ NO ₃	[1]
Molecular Weight	189.17 g/mol	[1]
Appearance	Yellow needles or platelets	[1]
Melting Point	103-104 °C	[2]
Boiling Point	324.41 °C (estimated)	[2][3]
Density	1.413 g/cm ³	[2][3]
Water Solubility	0.2 g/L (at 20 °C)	[2][3]
pKa	6.30 ± 0.50 (Predicted)	[3]
Percent Composition	C: 63.49%, H: 3.73%, N: 7.40%, O: 25.37%	[1]

Spectral data, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), are available for **1-Nitro-2-naphthol**, which are crucial for its identification and structural elucidation.[4][5][6]

Experimental Protocol: Synthesis of 1-Nitro-2-naphthol

This section details a verified experimental procedure for the synthesis of **1-Nitro-2-naphthol**, adapted from Organic Syntheses.[7]

Materials and Equipment:

- 1-Nitro-2-acetylaminonaphthalene (100 g, 0.435 mole)
- Sodium hydroxide (112 g, 2.8 moles)
- Deionized water
- Glacial acetic acid (500 cc)
- Methyl alcohol (500 cc)
- Concentrated hydrochloric acid (5 cc)
- 3-liter round-bottomed flask
- Reflux condenser
- Büchner funnel (10 cm)
- Heating mantle
- Filtration apparatus

Procedure:

- **Hydrolysis:** In a 3-liter round-bottomed flask equipped with a reflux condenser, combine 100 g (0.435 mole) of 1-nitro-2-acetylaminonaphthalene with a solution of 112 g (2.8 moles) of sodium hydroxide in 2.7 liters of water.
- Heat the mixture to boiling and maintain reflux for 6 to 7 hours, or until the evolution of ammonia ceases. The solution will develop a deep red color and contain suspended crystals of sodium nitronaphthoxide.
- **Dissolution and Filtration:** Add 1 liter of hot water to the reaction mixture to dissolve the suspended crystals. Filter the hot solution to remove any small amounts of insoluble material. Wash the filter cake with hot water until the washings are colorless.
- **Precipitation:** Combine the filtrate and washings and acidify the solution by adding 500 cc of glacial acetic acid. This will cause the **1-Nitro-2-naphthol** to precipitate as fine, bright yellow

crystals.

- **Isolation and Drying:** Collect the crystals by filtration using a 10-cm Büchner funnel. Wash the crystals thoroughly with water and then dry them. The yield of the crude product with a melting point of 101–103 °C is typically between 76–81 g (92–98% of the theoretical yield).
- **Recrystallization:** For further purification, recrystallize the crude product from 500 cc of methyl alcohol containing 5 cc of concentrated hydrochloric acid. The first crop of crystals will amount to approximately 60 g with a melting point of 103–104 °C. Concentrate the mother liquor to 150 cc to obtain a second crop of crystals weighing 12–13 g. The total yield of the recrystallized **1-Nitro-2-naphthol** is 72–73 g (88–89% of the theoretical amount).

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **1-Nitro-2-naphthol** from 1-nitro-2-acetylaminonaphthalene.



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Caption: Synthesis workflow for **1-Nitro-2-naphthol**.

Safety and Handling

1-Nitro-2-naphthol is irritating to the eyes, respiratory system, and skin.^[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All procedures should be carried out in a well-ventilated fume hood.

Applications

1-Nitro-2-naphthol serves as a valuable intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. It is also utilized as a reagent for the determination of certain metal ions, such as cobalt, with which it forms a precipitate.^[1]

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